An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-2-amino-2-cyclohexylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride, a chiral non-proteinogenic amino acid ester, serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features, combining a cyclohexyl moiety with an amino acid backbone, make it a valuable synthon for introducing lipophilic and stereospecific elements into drug candidates. This technical guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows, to aid researchers in its application and development. This compound is recognized for its utility in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research investigating amino acid transport mechanisms and enzyme activities.[1]
Physicochemical Properties
A summary of the key physicochemical properties of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is presented below. The data is compiled from various chemical databases and commercial supplier information. It is important to note that some of the listed properties are computed values and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | PubChem[2] |
| Molecular Weight | 207.70 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline solid | CymitQuimica |
| Melting Point | No experimental data available. | |
| Solubility | Soluble in water and various organic solvents. | CymitQuimica |
| pKa | No experimental data available. | |
| logP (computed) | 1.6 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | PubChem[2] |
| CAS Number | 322392-74-5 | PubChem[2] |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the finely powdered, dry methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
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Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Solubility Determination
Aqueous solubility is a fundamental property for drug candidates, influencing their absorption and bioavailability.
Protocol: Equilibrium Shake-Flask Method
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Solution Preparation: An excess amount of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is added to a known volume of purified water (or other relevant buffer systems) in a sealed, thermostatted vessel.
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Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is dissolved in a known volume of deionized water, often with a co-solvent if necessary, to create a solution of known concentration.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino group has been deprotonated. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Synthesis and Analysis Workflow
Synthesis
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the esterification of the corresponding amino acid using methanol in the presence of a catalyst. A common and effective method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature.[4]
Chiral Analysis
The enantiomeric purity of methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is critical for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Protocol: Chiral HPLC
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For amino acid esters, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective.
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Column Selection: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T), is selected.
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Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase chromatography, an aqueous buffer with an organic modifier like acetonitrile or methanol is employed. The exact composition is optimized to achieve baseline separation of the enantiomers.
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Detection: A UV detector is commonly used, typically at a wavelength where the compound exhibits absorbance (e.g., around 210 nm).
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Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Biological Context and Applications
Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride and its derivatives are of significant interest in drug discovery. The cyclohexyl group imparts lipophilicity, which can enhance membrane permeability and bioavailability of parent compounds.[5] As a non-natural amino acid, it can be incorporated into peptidomimetics to increase their stability against enzymatic degradation.
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a building block suggests its incorporation into molecules targeting a wide range of biological systems. For instance, its D-enantiomer, D-2-cyclohexylglycine methyl ester hydrochloride, is used in the synthesis of pharmaceuticals for neurological disorders, where it may modulate neurotransmitter activity.[1] Furthermore, related cyclohexylglycine derivatives have been investigated for their potential as anticancer agents.
Conclusion
Methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride is a valuable chiral building block with favorable physicochemical properties for applications in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its characteristics and outlines standard protocols for its synthesis, analysis, and characterization. Further experimental investigation is warranted to fully elucidate its physicochemical profile and explore its full potential in the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | C9H17NO2 | CID 10678767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
